molecular formula C21H19N5O5 B2654208 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251544-60-1

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2654208
CAS RN: 1251544-60-1
M. Wt: 421.413
InChI Key: ATNYOSKIKRCGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine ring, which is a fused ring system containing nitrogen atoms. This could potentially have implications for the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at their functional groups, such as nucleophilic substitution reactions at the methoxy groups or the acetamide group .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds related to 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide have shown promising results in scientific research, especially in the context of anticancer and antimicrobial activities. For instance, derivatives of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, sharing structural similarities with the compound , have been synthesized and evaluated for their anticancer and antimicrobial efficacy. These compounds have demonstrated inhibition activity against cancer cell lines, such as HCT 116, with IC50 values ranging from 70 to 90 µg mL-1. Additionally, they were screened for antimicrobial activities, highlighting their potential as dual-function agents in medicinal chemistry (Kumar et al., 2019).

Neuroprotective Potential

Research into 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives has revealed a versatile scaffold for developing adenosine human receptor antagonists. Specifically, these compounds have shown nanomolar affinity for hA2A adenosine receptors (AR), which are implicated in various neurological conditions. Some derivatives also exhibited high selectivity for these receptors, with one compound demonstrating the ability to counteract neurotoxicity in human neuroblastoma SH-SY5Y cells, a model for Parkinson's disease. This suggests that compounds structurally related to this compound could have neuroprotective properties and potential applications in treating neurodegenerative diseases (Falsini et al., 2017).

Antifungal and Insecticidal Activities

The synthesis of novel heterocycles incorporating thiadiazole moieties has been explored for their potential in antifungal and insecticidal applications. Compounds derived from similar structural frameworks have been assessed against the cotton leafworm, Spodoptera littoralis, indicating their utility in agricultural pest management. This suggests that derivatives of this compound might also possess insecticidal and antifungal properties, providing a basis for further research in these areas (Fadda et al., 2017).

PET Imaging of Cerebral Adenosine A2A Receptors

In the context of imaging cerebral adenosine A2A receptors (A2ARs), a compound, Preladenant, was developed and studied for its PET imaging applications. Given the structural similarities, it can be inferred that this compound derivatives could potentially be explored for their use in PET imaging, particularly for mapping A2ARs in the brain, which is relevant in the study of neurological diseases and disorders (Zhou et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with similar structures are studied for their potential anticancer activity, where they might interact with DNA or proteins in cancer cells .

properties

IUPAC Name

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-15-6-3-5-14(11-15)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)31-17-8-4-7-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNYOSKIKRCGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.